What are the properties of 1-Methyl-4-nitro-1H-imidazole-5-carboxylic acid?
What are the properties of 1-Methyl-4-nitro-1H-imidazole-5-carboxylic acid?
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the known properties of 1-Methyl-4-nitro-1H-imidazole-5-carboxylic acid (CAS 54828-05-6). Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this guide focuses on its fundamental chemical and physical characteristics. The biological properties are discussed in the broader context of the nitroimidazole class of compounds, to which it belongs. This document is intended to serve as a foundational resource for researchers and professionals in drug development, highlighting the potential areas for future investigation into this molecule.
Chemical and Physical Properties
1-Methyl-4-nitro-1H-imidazole-5-carboxylic acid is a derivative of imidazole.[1][2] Its core structure consists of a methylated imidazole ring substituted with a nitro group and a carboxylic acid group.
| Property | Value | Reference |
| CAS Number | 54828-05-6 | [1] |
| Molecular Formula | C₅H₅N₃O₄ | |
| Molecular Weight | 171.11 g/mol | |
| Alternate Names | 1-Methyl-4-nitro-5-imidazolecarboxylic Acid; NSC 270854 |
Synthesis
The synthesis of 1-Methyl-4-nitro-1H-imidazole-5-carboxylic acid has been reported in the scientific literature. A notable method was described by Hosmane, Ramachandra S.; Bhan, Anila; Rauser, Michael E. in Heterocycles in 1986.[3]
General Synthetic Approach (Hosmane et al., 1986)
While the detailed experimental protocol from the original publication could not be fully retrieved, the synthesis is reported to proceed with a high yield.
Biological Properties (Inferred from the Nitroimidazole Class)
Specific biological activity data for 1-Methyl-4-nitro-1H-imidazole-5-carboxylic acid is not extensively documented in the available literature. However, based on its structural classification as a nitroimidazole, its potential biological activities can be inferred. Nitroimidazoles are a well-established class of antimicrobial agents.[4][5]
General Mechanism of Action of Nitroimidazoles
The antimicrobial effect of nitroimidazoles is generally attributed to a mechanism involving reductive activation within anaerobic microorganisms.[4][5]
The core steps of this proposed mechanism are:
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Entry into the cell: The nitroimidazole prodrug enters the microbial cell.
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Reductive Activation: In the low-redox potential environment of anaerobic bacteria and some protozoa, the nitro group of the imidazole is reduced by nitroreductases. This process forms a highly reactive nitro radical anion.[4]
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DNA Damage: This cytotoxic intermediate can then interact with and damage microbial DNA, leading to strand breakage and cell death.[4][5]
Potential Antimicrobial Spectrum
Derivatives of 1-methyl-4-nitro-1H-imidazole have shown in-vitro antibacterial activity against a range of microorganisms, particularly Gram-positive bacteria and Helicobacter pylori.[6] Some compounds in this class have demonstrated more potent activity against H. pylori than the standard drug metronidazole.[6] However, many derivatives exhibit no significant activity against Gram-negative bacteria.[6]
Experimental Protocols (General)
While specific experimental protocols for 1-Methyl-4-nitro-1H-imidazole-5-carboxylic acid are not available, this section provides general methodologies commonly used for evaluating the properties of related compounds.
Antimicrobial Susceptibility Testing (Agar Dilution Method)
This is a conventional method to determine the Minimum Inhibitory Concentration (MIC) of a compound.[6]
Cytotoxicity Assay (IC50 Determination)
To assess the potential toxicity of a compound to mammalian cells, an in vitro cytotoxicity assay can be performed to determine the half-maximal inhibitory concentration (IC50).
Future Directions
The existing data on 1-Methyl-4-nitro-1H-imidazole-5-carboxylic acid is limited, presenting several opportunities for further research:
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Detailed Synthesis and Characterization: A full, detailed, and reproducible synthesis protocol, along with comprehensive characterization of the compound's physicochemical properties, is needed.
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Biological Activity Screening: The compound should be screened against a broad panel of microorganisms, including anaerobic and microaerophilic bacteria, protozoa, and fungi, to determine its antimicrobial spectrum and potency (MIC values).
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Cytotoxicity and Safety Profile: In vitro cytotoxicity studies on various human cell lines are essential to assess its therapeutic potential and safety margin.
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Mechanism of Action Studies: Elucidation of the specific molecular targets and mechanism of action will be crucial for understanding its biological effects.
Conclusion
1-Methyl-4-nitro-1H-imidazole-5-carboxylic acid is a nitroimidazole derivative with potential for biological activity based on its structural class. This technical guide has summarized the currently available information on its chemical and physical properties and has provided a framework for its potential biological activities and necessary future research. The lack of specific experimental data underscores the need for further investigation to fully characterize this compound and evaluate its potential as a therapeutic agent.
References
- 1. scbt.com [scbt.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. 1-METHYL-4-NITRO-1H-IMIDAZOLE-5-CARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. Nitroimidazoles: in vitro activity and efficacy in anaerobic infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
